Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is integral in synthesizing diverse heterocyclic structures. For instance, it serves as a precursor in synthesizing [1,2,3]triazolo[1,5-a]quinoline derivatives, showcasing its versatility in constructing complex heterocycles (Pokhodylo & Obushak, 2019). Such processes are pivotal in developing new pharmaceuticals and agrochemicals due to their biological and chemical properties.
Pharmaceutical Research
In the realm of pharmaceutical research, the compound has been explored for its potential in creating new medicinal agents. Derivatives of this compound have been studied for their tuberculostatic activity, indicating its significance in developing treatments against tuberculosis (Titova et al., 2019). Additionally, its derivatives have been evaluated for their binding affinity towards protein targets, suggesting its application in cancer therapy (Sert et al., 2020).
Material Science
This compound and its derivatives also find applications in material science, particularly in the synthesis of fluorinated heterocycles. These fluorinated compounds are essential for developing materials with unique properties, such as increased stability and novel electronic features (Wnuk et al., 1996; Ulomskiy et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle and apoptosis pathways .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to interact with various enzymes and proteins, potentially influencing their function .
Cellular Effects
In cellular models, Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate and similar compounds have shown to influence cell function. They have been observed to impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds have shown to interact with biomolecules, potentially inhibiting or activating enzymes and influencing gene expression .
Properties
IUPAC Name |
ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c1-2-26-14(25)7-13(24)9-27-17-15-16(19-10-20-17)23(22-21-15)8-11-3-5-12(18)6-4-11/h3-6,10H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFWQJWFIYXIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.